CNFDA
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Overview
Description
CNFDA, with the molecular formula C33H20O9 and a molecular weight of 560.52, is a fluorogenic substrate for esterases. This compound is cleaved by intracellular esterases to yield a red-fluorescent product . It is primarily used in biochemical assays to monitor esterase activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CNFDA involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its fluorogenic properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered fluorescence properties, while reduction can lead to the formation of reduced analogs with different chemical behaviors.
Scientific Research Applications
CNFDA has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study esterase activity and enzyme kinetics.
Biology: this compound is employed in cell biology to monitor intracellular esterase activity, providing insights into cellular functions and health.
Medicine: In medical research, this compound is used to investigate the role of esterases in various diseases and to screen for potential therapeutic agents.
Industry: this compound is utilized in the development of diagnostic assays and high-throughput screening methods for drug discovery.
Mechanism of Action
The mechanism of action of CNFDA involves its cleavage by intracellular esterases, resulting in the release of a red-fluorescent product. This fluorescence can be detected and measured, providing a quantitative assessment of esterase activity. The molecular targets of this compound are the esterases present within cells, and the pathways involved include the enzymatic hydrolysis of the ester bond in this compound.
Comparison with Similar Compounds
Fluorescein Diacetate: Another fluorogenic substrate for esterases, yielding a green-fluorescent product upon cleavage.
Calcein-AM: A non-fluorescent compound that is converted into a green-fluorescent calcein by intracellular esterases.
Comparison: CNFDA is unique in its ability to produce a red-fluorescent product, which can be advantageous in multiplex assays where multiple fluorophores are used. Unlike fluorescein diacetate and calcein-AM, which produce green fluorescence, this compound’s red fluorescence provides a distinct signal that can be easily distinguished from other fluorophores.
Properties
CAS No. |
164256-07-9 |
---|---|
Molecular Formula |
C33H20O9 |
Molecular Weight |
560.52 |
Origin of Product |
United States |
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